

An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Structure and Properties

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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B1221505

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Introduction

2-Ethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. It is a colorless to pale yellow liquid with a characteristic nutty, roasted, and cocoa-like aroma. [1] This compound is naturally found in a variety of cooked or roasted foods, including baked goods, coffee, and meats, where it is formed through the Maillard reaction. [2] In addition to its significant role as a flavoring agent in the food and fragrance industries, **2-ethylpyrazine** and its derivatives have garnered interest in the pharmaceutical sector for their potential biological activities, notably as first-generation H1-receptor antagonists. [3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and biological activity of **2-ethylpyrazine**.

Chemical Structure and Identification

2-Ethylpyrazine consists of a pyrazine ring substituted with an ethyl group at the C-2 position.

Identifier	Value
IUPAC Name	2-ethylpyrazine[1]
Chemical Formula	C ₆ H ₈ N ₂ [1]
CAS Number	13925-00-3[1]
FEMA Number	3281[5]
InChI	InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3[1]
SMILES	CCC1=NC=CN=C1[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-ethylpyrazine** is presented in the table below.

Property	Value	Reference
Molecular Weight	108.14 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	152-153 °C	[1]
Melting Point	-19 °C	
Density	0.984 g/mL at 25 °C	[1]
Solubility	Soluble in water, organic solvents, and oils.	[1]
Vapor Pressure	4.01 mmHg at 25°C	
Refractive Index	n _{20/D} 1.498	[1]
Flash Point	42.78 °C	

Experimental Protocols

Synthesis of 2-Ethylpyrazine

A plausible synthetic route for **2-ethylpyrazine** involves the condensation of an alpha-dicarbonyl compound with a diamine, a common method for pyrazine synthesis. A specific example is the reaction of ethylenediamine with 1,2-propanediol, which can be oxidized to the corresponding dicarbonyl species in situ. While a detailed, peer-reviewed protocol specifically for **2-ethylpyrazine** is not readily available, a general procedure based on known pyrazine syntheses is outlined below.

Materials:

- Ethylenediamine
- 1,2-Propanediol
- Oxidizing agent (e.g., copper chromite)
- Solvent (e.g., high-boiling point ether)
- Sodium hydroxide solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separating funnel, etc.)
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine and 1,2-propanediol in a suitable high-boiling point solvent.
- Add the oxidizing agent to the reaction mixture.

- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain pure **2-ethylpyrazine**.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **2-ethylpyrazine**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.[6]
- Carrier gas: Helium at a constant flow rate of 1.5 mL/min.[6]

Sample Preparation:

- For liquid samples (e.g., food extracts), dilute with a suitable solvent like dichloromethane.
- For solid samples, perform solvent extraction or headspace analysis.[7]

GC-MS Parameters:

- Injector Temperature: 290 °C[6]

- Oven Program:
 - Initial temperature: 50 °C, hold for 1.5 min[6]
 - Ramp: 30 °C/min to 180 °C[6]
 - Ramp: 20 °C/min to 280 °C, hold for 20 min[6]
- Transfer Line Temperature: 280 °C[6]
- Ion Source Temperature: 230 °C[7]
- Ionization Mode: Electron Impact (EI) at 70 eV[1]
- Mass Range: m/z 40-400

NMR spectroscopy is essential for the structural elucidation of **2-ethylpyrazine**.

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:[8]

- Dissolve 5-25 mg of **2-ethylpyrazine** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Filter the solution through a pipette with a cotton plug into a clean NMR tube.
- Cap the NMR tube and place it in the spectrometer.

¹H NMR (400 MHz, CDCl₃):

- δ (ppm): 8.51 (s, 1H), 8.41 (d, J = 2.6 Hz, 1H), 8.39 (s, 1H), 2.85 (q, J = 7.6 Hz, 2H), 1.36 (t, J = 7.6 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃):

- δ (ppm): 159.0, 144.3, 144.1, 142.3, 28.8, 13.5.

FTIR spectroscopy is used to identify the functional groups present in **2-ethylpyrazine**.

Instrumentation:

- FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

Sample Preparation (Neat Liquid):[9]

- Place a drop of neat **2-ethylpyrazine** onto a KBr plate.
- Place a second KBr plate on top and gently press to form a thin film.
- Mount the plates in the sample holder of the FTIR spectrometer.

Analysis:

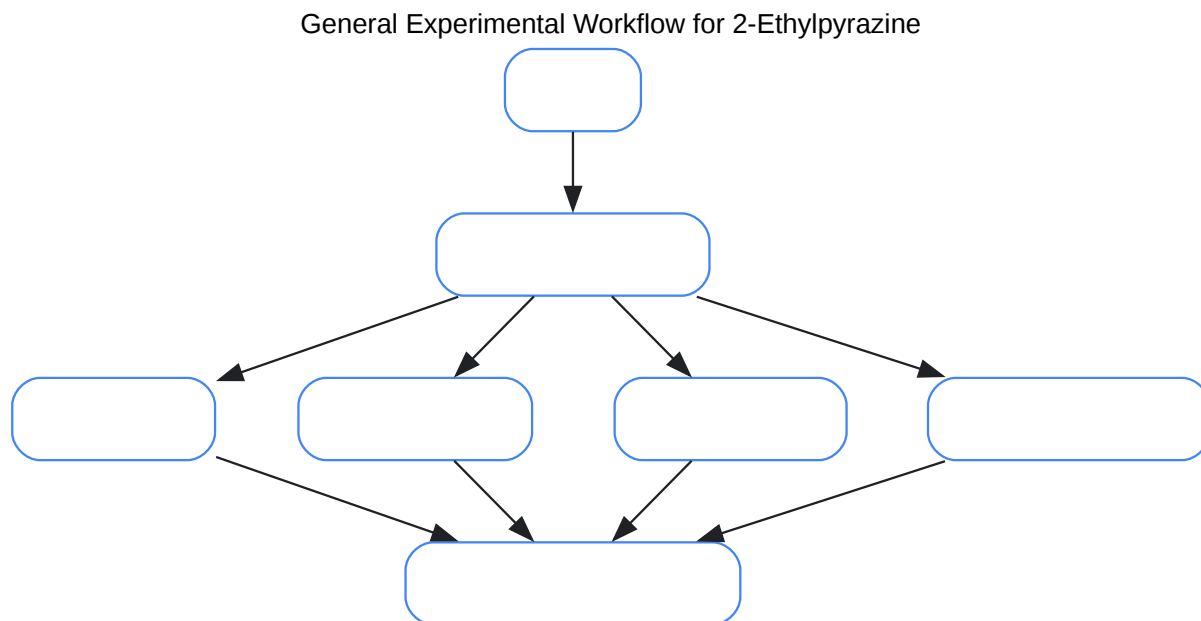
- Acquire the spectrum in the mid-IR range (4000-400 cm^{-1}).
- Characteristic peaks for the pyrazine ring and the ethyl group should be observed.

Biological Activity and Signaling Pathway

2-Ethylpyrazine is classified as a first-generation H1-receptor antagonist.[3] These compounds act as inverse agonists at the histamine H1 receptor, meaning they inhibit its constitutive activity.[3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[10] As an inverse agonist, **2-ethylpyrazine** binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking this signaling pathway.

Visualizations

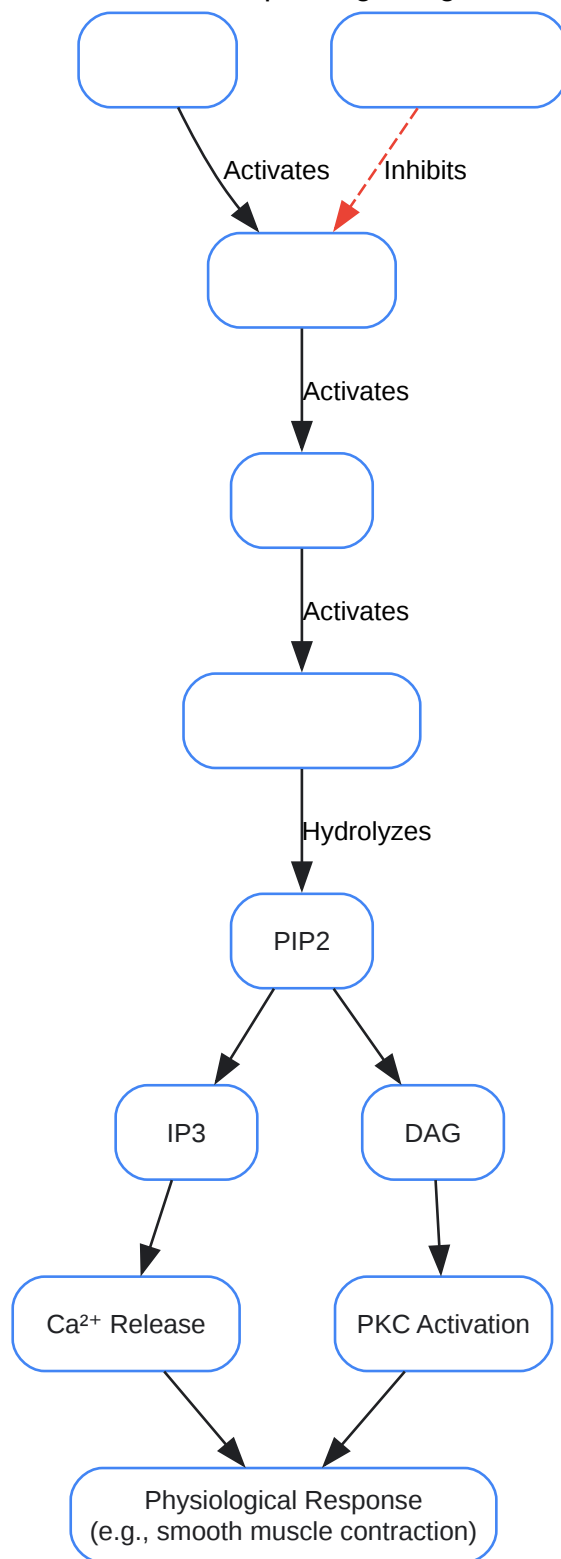
Caption: 2D structure of **2-Ethylpyrazine**.



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Caption: Workflow for synthesis and analysis.

Histamine H1 Receptor Signaling Pathway

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